4-(1-Aminocyclopentyl)phenol
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Overview
Description
4-(1-Aminocyclopentyl)phenol is an organic compound with the molecular formula C11H15NO. It features a phenol group substituted with a 1-aminocyclopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclopentyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to replace the halide group with the desired substituent . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions .
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale reactions using similar synthetic routes. The scalability of these methods is crucial for industrial applications, and the use of green chemistry principles, such as the ipso-hydroxylation method, is becoming increasingly important .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminocyclopentyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
4-(1-Aminocyclopentyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-Aminocyclopentyl)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions . These actions help protect cells from oxidative stress and damage. Additionally, phenolic compounds can modulate cell signaling pathways and gene expression, contributing to their pharmacological effects .
Comparison with Similar Compounds
4-(1-Aminocyclopentyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound, used as an antiseptic and disinfectant.
Hydroquinone: Known for its use in skin-lightening products and as a photographic developer.
Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food preservation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(1-aminocyclopentyl)phenol |
InChI |
InChI=1S/C11H15NO/c12-11(7-1-2-8-11)9-3-5-10(13)6-4-9/h3-6,13H,1-2,7-8,12H2 |
InChI Key |
ZRDOGHJIEHPUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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